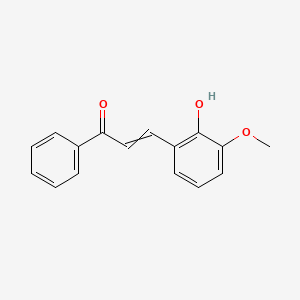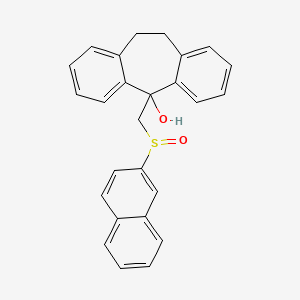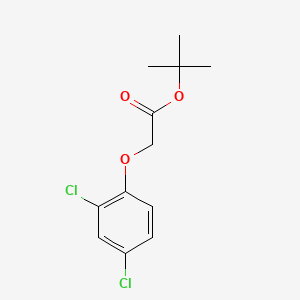
tert-Butyl (2,4-dichlorophenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (2,4-dichlorophenoxy)acetate is an organic compound with the molecular formula C12H14Cl2O3This compound is primarily used as a herbicide and is known for its effectiveness in controlling broad-leaved weeds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
tert-Butyl (2,4-dichlorophenoxy)acetate can be synthesized through the esterification of 2,4-dichlorophenoxyacetic acid with tert-butyl alcohol. The reaction typically involves the use of an acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The mixture is then heated to promote the esterification reaction. After the reaction is complete, the product is purified through distillation to remove any unreacted starting materials and by-products .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (2,4-dichlorophenoxy)acetate undergoes various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed
Hydrolysis: 2,4-dichlorophenoxyacetic acid and tert-butyl alcohol.
Oxidation: Various oxidized derivatives depending on the specific conditions.
Substitution: Substituted derivatives of the aromatic ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl (2,4-dichlorophenoxy)acetate is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in various chemical reactions to introduce the 2,4-dichlorophenoxyacetate moiety into target compounds .
Biology
In biological research, this compound is studied for its herbicidal properties. It is used to investigate the mechanisms of action of herbicides and their effects on plant physiology. Researchers also explore its potential environmental impact and degradation pathways .
Medicine
While not commonly used directly in medicine, derivatives of 2,4-dichlorophenoxyacetic acid, including its butyl ester, are studied for their potential therapeutic applications. Research focuses on their effects on cellular processes and their potential use as lead compounds for drug development .
Industry
In the agricultural industry, this compound is widely used as a herbicide to control broad-leaved weeds in various crops. Its effectiveness and relatively low toxicity to non-target organisms make it a valuable tool for weed management .
Mecanismo De Acción
The herbicidal activity of tert-Butyl (2,4-dichlorophenoxy)acetate is primarily due to its ability to mimic natural plant hormones called auxins. When absorbed by plants, it disrupts normal growth processes by inducing uncontrolled cell division and growth, leading to the death of susceptible plants. The compound is absorbed through the leaves and translocated to the meristematic regions, where it exerts its effects .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): The parent compound of tert-Butyl (2,4-dichlorophenoxy)acetate, widely used as a herbicide.
Butyl 2,4-dichlorophenoxyacetate: Another ester derivative of 2,4-D, similar in structure and function.
2,4-Dichlorophenoxyacetic acid ethyl ester: Another ester form of 2,4-D, used for similar applications.
Uniqueness
This compound is unique in its specific ester form, which provides certain advantages in terms of stability and solubility compared to other esters. Its tert-butyl group offers increased resistance to hydrolysis, making it more effective in certain applications .
Propiedades
Número CAS |
36304-26-4 |
|---|---|
Fórmula molecular |
C12H14Cl2O3 |
Peso molecular |
277.14 g/mol |
Nombre IUPAC |
tert-butyl 2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C12H14Cl2O3/c1-12(2,3)17-11(15)7-16-10-5-4-8(13)6-9(10)14/h4-6H,7H2,1-3H3 |
Clave InChI |
PJJFWHCUFJXWLA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)COC1=C(C=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



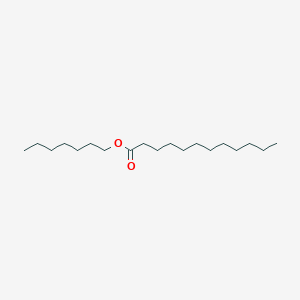
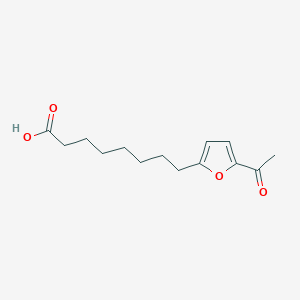

![Trichloro[(trichlorogermyl)methyl]silane](/img/structure/B14668642.png)
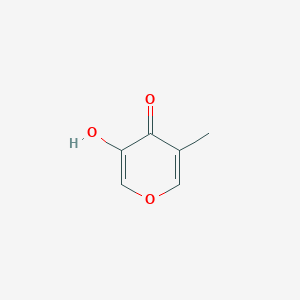
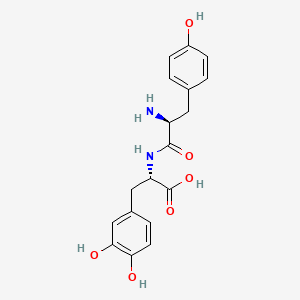
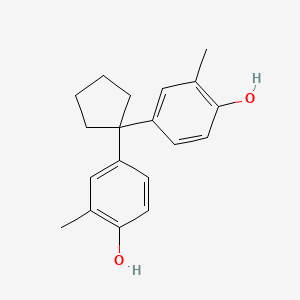

methanone](/img/structure/B14668657.png)
![Iodomethane;1-[1-(4-methoxyphenyl)-3-phenylpropyl]-4-methylpiperazine](/img/structure/B14668663.png)
